Chemical structure and properties of Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl
Chemical structure and properties of Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl
An In-depth Technical Guide on the Chemical Structure and Properties of Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the unsymmetrical disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of novel disulfide-containing compounds.
Introduction: The Significance of Unsymmetrical Disulfides
Disulfide bonds (S-S) are crucial covalent linkages in chemistry and biology, playing a pivotal role in stabilizing the tertiary and quaternary structures of proteins.[1][2] While symmetrical disulfides are prevalent, unsymmetrical disulfides, where the two sulfur atoms are bonded to different organic moieties, offer a unique platform for developing novel therapeutic agents, agrochemicals, and materials.[2][3][4] The distinct electronic and steric environments of the two aryl groups in unsymmetrical aromatic disulfides can impart specific reactivity and biological activity.[3] This guide focuses on a specific unsymmetrical disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl, providing a detailed exploration of its chemical nature and potential.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is the first step in harnessing its potential.
Chemical Structure
Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl is an aromatic disulfide. Its structure consists of a 2,4-dimethylphenyl group and a 2,5-dimethylphenyl group linked by a disulfide bond.
Systematic Name: 1-[(2,5-Dimethylphenyl)disulfanyl]-2,4-dimethylbenzene[5]
Molecular Formula: C₁₆H₁₈S₂[5]
Molecular Weight: 274.45 g/mol [5]
CAS Number: 65087-03-8[5]
Physicochemical Properties
| Property | Predicted/Estimated Value | Rationale/Comparison |
| Melting Point (°C) | 40-55 | The melting point of bis(2,5-dimethylphenyl) disulfide is 46-48 °C.[6] The unsymmetrical nature might lead to a slightly lower or broader melting range due to less efficient crystal packing. |
| Boiling Point (°C) | > 350 | Aromatic disulfides generally have high boiling points. For instance, the boiling point of bis(2,4-dimethylphenyl) disulfide is reported as 170-172 °C at 3.5 Torr, suggesting a much higher boiling point at atmospheric pressure.[7] |
| Appearance | Pale yellow oil or low-melting solid | Many unsymmetrical aryl disulfides are oils or low-melting solids.[8] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, toluene). | The nonpolar aromatic rings and the disulfide bond make the molecule hydrophobic. |
Synthesis of Unsymmetrical Disulfides: A Strategic Approach
The synthesis of unsymmetrical disulfides presents a challenge due to the propensity for the formation of symmetrical disulfide byproducts through thiol-disulfide exchange reactions.[9] Several efficient methods have been developed to overcome this challenge, enabling the selective synthesis of the desired unsymmetrical product.
Proposed Synthetic Pathway: One-Pot Synthesis Using 1-Chlorobenzotriazole
A highly effective and environmentally friendly method for the synthesis of unsymmetrical disulfides involves the use of 1-chlorobenzotriazole (BtCl).[10] This method avoids harsh oxidizing agents and proceeds in a one-pot sequence.[10]
The proposed synthesis of Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl from 2,4-dimethylthiophenol and 2,5-dimethylthiophenol is outlined below. The order of addition of the thiols is crucial for optimizing the yield.[10]
Caption: Proposed one-pot synthesis of Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl.
Detailed Experimental Protocol
Materials:
-
2,4-Dimethylthiophenol
-
2,5-Dimethylthiophenol
-
1-Chlorobenzotriazole (BtCl)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
A solution of 2,4-dimethylthiophenol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to a stirred solution of 1-chlorobenzotriazole (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar) at -78 °C (dry ice/acetone bath).[10]
-
The reaction mixture is stirred at -78 °C for 30 minutes to form the benzotriazolated thiol intermediate.[10]
-
A solution of 2,5-dimethylthiophenol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
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The reaction is quenched with water, and the organic layer is separated.
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The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl.
Spectroscopic Characterization: Elucidating the Structure
Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound. While experimental spectra for the target molecule are not available, we can predict the key features based on the known spectral properties of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two different dimethylphenyl rings. The chemical shifts of these protons will be in the aromatic region (typically 7.0-7.6 ppm). Four separate singlets for the four methyl groups (two on each ring) are anticipated in the upfield region (around 2.2-2.5 ppm).
-
¹³C NMR: The ¹³C NMR spectrum will display a unique set of signals for each of the 16 carbon atoms in the molecule. The aromatic carbons will resonate in the range of 125-140 ppm, while the methyl carbons will appear at higher field (around 20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
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S-S Stretch: The disulfide bond has a weak absorption in the region of 400-550 cm⁻¹.[8][11]
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C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.
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C-H Stretch (Aliphatic): C-H stretching of the methyl groups will appear in the 2850-3000 cm⁻¹ region.
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C=C Stretch (Aromatic): Aromatic ring C=C stretching bands will be observed in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 274.4, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Cleavage of the S-S bond is a characteristic fragmentation pathway for disulfides, which would lead to fragment ions corresponding to the 2,4-dimethylphenylthio radical (m/z = 137) and the 2,5-dimethylphenylthio radical (m/z = 137). Further fragmentation of the aromatic rings would also be observed.
Sources
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- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 3808-86-4 CAS MSDS (di(2,5-xylyl) disulphide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. di(2,4-xylyl) disulphide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 10. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
